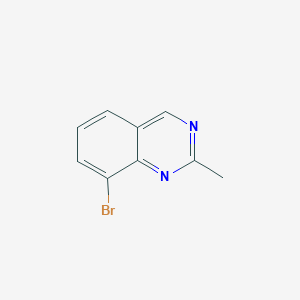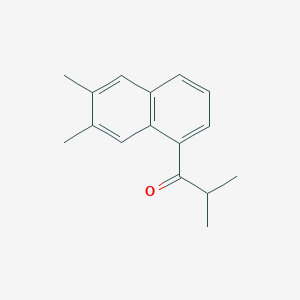
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with two methyl groups and a ketone functional group
Preparation Methods
The synthesis of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6,7-dimethylnaphthalene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the existing substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its derivatives may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one depends on its specific application and the biological target it interacts withFor example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be compared with other naphthalene derivatives, such as:
1-(Naphthylalkyl)-1H-imidazole derivatives: These compounds exhibit anticonvulsant activity and are structurally similar due to the presence of a naphthalene ring.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These derivatives have potential analgesic and sedative activity and share some structural features with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87783-14-0 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(6,7-dimethylnaphthalen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H18O/c1-10(2)16(17)14-7-5-6-13-8-11(3)12(4)9-15(13)14/h5-10H,1-4H3 |
InChI Key |
UEBZXTOZZGAZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


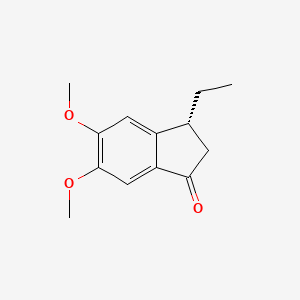
![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)



![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
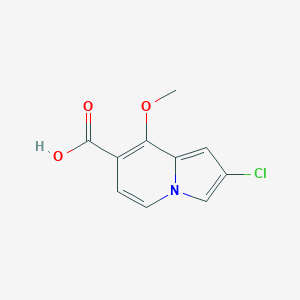
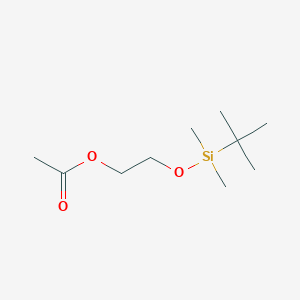


![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
